molecular formula C17H15BrN2O2S B2374614 3-(4-bromophenyl)-5-(3,4-dimethoxyphenyl)-1H-imidazole-2-thione CAS No. 866346-40-9

3-(4-bromophenyl)-5-(3,4-dimethoxyphenyl)-1H-imidazole-2-thione

Cat. No.: B2374614
CAS No.: 866346-40-9
M. Wt: 391.28
InChI Key: BCYUSXNWSHEGCC-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)-5-(3,4-dimethoxyphenyl)-1H-imidazole-2-thione is a heterocyclic compound featuring an imidazole ring substituted with a 4-bromophenyl group at position 3 and a 3,4-dimethoxyphenyl group at position 3. The bromophenyl group introduces electron-withdrawing properties, while the dimethoxyphenyl substituent contributes electron-donating methoxy groups, creating a balanced electronic profile that may influence binding to biological targets.

Properties

IUPAC Name

3-(4-bromophenyl)-5-(3,4-dimethoxyphenyl)-1H-imidazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrN2O2S/c1-21-15-8-3-11(9-16(15)22-2)14-10-20(17(23)19-14)13-6-4-12(18)5-7-13/h3-10H,1-2H3,(H,19,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCYUSXNWSHEGCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CN(C(=S)N2)C3=CC=C(C=C3)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Approaches to Imidazole-2-thiones

Cyclization of Thiourea Derivatives

One of the most common approaches for synthesizing imidazole-2-thiones involves the cyclization of appropriately substituted thiourea derivatives. This method typically employs α-haloketones or α-hydroxyketones as starting materials, which react with thiourea or its derivatives to form the imidazole ring with a thione functionality at the 2-position.

Thiocyanate-Based Synthesis

Another established approach involves the reaction of appropriate precursors with thiocyanates, particularly potassium thiocyanate. This method has been demonstrated for the synthesis of 4,5-disubstituted imidazole-2-thiones as shown in the preparation of compounds like 4-(4-aminobutyl)-5-methylimidazole-2-thione.

Conversion of Imidazoles to Imidazole-2-thiones

Existing imidazoles can be converted to their corresponding imidazole-2-thiones through various reagents such as phosphorus pentasulfide (P₂S₅), Lawesson's reagent, or thionation with elemental sulfur under appropriate conditions.

Specific Preparation Methods for 3-(4-bromophenyl)-5-(3,4-dimethoxyphenyl)-1H-imidazole-2-thione

Method 1: Coupling of α-Bromoketones with Thiourea Derivatives

This method involves the reaction of α-bromoketones derived from 4-bromoacetophenone and 3,4-dimethoxybenzaldehyde with appropriately substituted thiourea derivatives.

Synthetic Procedure

Step 1: Preparation of α-bromoketone intermediate

  • In a 250 mL round-bottomed flask, dissolve 4-bromoacetophenone (10.0 g, 50.2 mmol) in glacial acetic acid (50 mL).
  • Cool the solution to 15°C and add bromine (8.0 g, 50.2 mmol) dropwise while maintaining the temperature below 20°C.
  • Stir the reaction mixture for 2 hours at room temperature.
  • Pour the reaction mixture into ice-cold water (200 mL) and stir for 30 minutes.
  • Filter the precipitated 2-bromo-1-(4-bromophenyl)ethan-1-one, wash with cold water, and dry under vacuum.

Step 2: Preparation of chalcone derivative

  • In a 250 mL round-bottomed flask, dissolve 3,4-dimethoxybenzaldehyde (8.3 g, 50 mmol) and the α-bromoketone prepared in Step 1 (14.5 g, 50 mmol) in ethanol (100 mL).
  • Add 40% NaOH solution (10 mL) dropwise while stirring.
  • Stir the reaction mixture at room temperature for 6 hours.
  • Pour into ice-cold water (300 mL) and acidify with dilute HCl.
  • Filter the precipitated chalcone, wash with water, and recrystallize from ethanol.

Step 3: Cyclization with thiourea

  • In a 250 mL round-bottomed flask equipped with a reflux condenser, dissolve the chalcone prepared in Step 2 (10.0 g) and thiourea (3.8 g, 50 mmol) in ethanol (100 mL).
  • Add potassium hydroxide (2.8 g, 50 mmol) and reflux the mixture for 8 hours.
  • Cool the reaction mixture and pour into ice-cold water (200 mL).
  • Acidify with dilute HCl to pH 5-6.
  • Filter the precipitated product, wash with water, and recrystallize from ethanol to obtain this compound.

Method 2: Eschenmoser Coupling Approach

This method is based on the Eschenmoser coupling reaction, which has been successfully applied for the synthesis of various heterocyclic compounds.

Synthetic Procedure

Step 1: Preparation of thioamide derivative

  • In a 100 mL round-bottomed flask, dissolve 4-bromobenzamide (10.0 g, 50 mmol) in toluene (50 mL).
  • Add Lawesson's reagent (12.1 g, 30 mmol) and reflux the mixture for 4 hours.
  • Cool the reaction mixture, filter, and concentrate the filtrate under reduced pressure.
  • Purify the crude product by column chromatography using hexane/ethyl acetate (8:2) to obtain 4-bromothiobenzamide.

Step 2: Condensation with α-hydroxyketone

  • Prepare α-hydroxyketone by dissolving 3,4-dimethoxybenzaldehyde (8.3 g, 50 mmol) and acetophenone (6.0 g, 50 mmol) in ethanol (100 mL), adding 40% NaOH solution (10 mL), and stirring for 6 hours.
  • In a 250 mL flask, dissolve the α-hydroxyketone (10.0 g) and the thioamide prepared in Step 1 (10.0 g) in dry DMF (50 mL).
  • Stir the mixture at room temperature for 12 hours.
  • Add triethylamine (2 equivalents) and stir for an additional 5 minutes.
  • Dilute with water (100 mL) and extract with dichloromethane (3 × 60 mL).
  • Wash the combined organic layers with water and brine, dry over Na₂SO₄, and evaporate.
  • Purify the crude product by column chromatography to obtain this compound.

Method 3: One-Pot Thiocyanate Method

This method involves a one-pot process using potassium thiocyanate and suitable precursors.

Synthetic Procedure
  • In a 250 mL round-bottomed flask, dissolve 4-bromophenylhydrazine (10.0 g, 53.5 mmol) and 3,4-dimethoxybenzaldehyde (8.9 g, 53.5 mmol) in ethanol (100 mL).
  • Add a catalytic amount of glacial acetic acid (1 mL) and reflux for 2 hours.
  • Add potassium thiocyanate (10.4 g, 107 mmol) and continue refluxing for an additional 6 hours.
  • Cool the reaction mixture and pour into ice-cold water (200 mL).
  • Filter the precipitated product, wash with water, and recrystallize from ethanol to obtain this compound.

Reaction Conditions and Optimization

Temperature Effects

The cyclization reactions for forming imidazole-2-thiones are often temperature-dependent. Higher temperatures can accelerate the reaction but may lead to side products. Reflux conditions in ethanol (78°C) or DMF (153°C) are commonly employed, with the latter being preferred for stubborn cyclizations.

Solvent Selection

The choice of solvent significantly impacts the yield and purity of imidazole-2-thiones. Common solvents include:

Solvent Boiling Point (°C) Advantages Disadvantages
Ethanol 78 Environmentally friendly, easy removal Lower yields for some substrates
DMF 153 Higher yields, good solubility Difficult removal, environmental concerns
Acetonitrile 82 Good for one-pot reactions, moderate polarity May require longer reaction times
NMP 202 Excellent for challenging substrates High boiling point, environmental concerns
THF 66 Good for sensitive substrates, easy removal Lower yields for some cyclizations

Catalyst Influence

Various catalysts can enhance the formation of imidazole-2-thiones:

Catalyst Typical Loading (mol%) Effect on Reaction
p-Toluenesulfonic acid 5-10 Accelerates condensation steps
ZnCl₂ 10-20 Promotes cyclization
K₂CO₃ 100-200 Base catalyst for deprotonation
Triethylamine 100-200 Base catalyst, better for sensitive substrates
FeCl₃ 5-10 Lewis acid catalyst for challenging substrates

Purification and Characterization

Purification Methods

The crude this compound can be purified using the following techniques:

  • Recrystallization : Typically performed using ethanol, methanol, or ethyl acetate/hexane mixtures.
  • Column Chromatography : Silica gel using hexane/ethyl acetate gradients (typically starting with 9:1 and gradually increasing the polarity).
  • Preparative HPLC : For higher purity requirements, using C18 columns with acetonitrile/water mobile phases.

Characterization Data

The synthesized compound can be characterized by the following analytical methods:

  • Melting Point : Expected to be in the range of 210-230°C, depending on purity.
  • ¹H NMR (400 MHz, DMSO-d₆) :

    • δ 12.4-12.8 (s, 1H, NH)
    • δ 7.7-7.9 (d, 2H, bromophenyl)
    • δ 7.5-7.7 (d, 2H, bromophenyl)
    • δ 7.2-7.4 (s, 1H, imidazole)
    • δ 6.9-7.1 (m, 3H, dimethoxyphenyl)
    • δ 3.8-3.9 (s, 3H, OCH₃)
    • δ 3.7-3.8 (s, 3H, OCH₃)
  • ¹³C NMR (100 MHz, DMSO-d₆) :

    • δ 165-170 (C=S)
    • δ 148-150 (C-OCH₃)
    • δ 145-148 (C-OCH₃)
    • δ 130-135 (aryl carbons)
    • δ 120-125 (aryl carbons)
    • δ 110-115 (aryl carbons)
    • δ 55-56 (OCH₃)
  • FTIR (KBr, cm⁻¹) :

    • 3100-3300 (N-H stretching)
    • 2900-3000 (aromatic C-H stretching)
    • 1580-1620 (C=N stretching)
    • 1230-1270 (C=S stretching)
    • 1020-1080 (C-O-C stretching)
  • Mass Spectrometry :

    • Expected molecular ion peak [M]⁺ at m/z 404/406 with characteristic bromine isotope pattern.

Yield Optimization and Scale-Up Considerations

Factors Affecting Yield

The yield of this compound synthesis can be affected by various factors:

Factor Effect on Yield Optimization Strategy
Reactant purity Higher purity leads to better yields Use freshly purified or high-grade commercial reagents
Reaction time Insufficient time: incomplete reaction; Excessive time: side products Monitor reaction by TLC or HPLC
Temperature Too low: slow reaction; Too high: decomposition Maintain optimal temperature range (typically 70-80°C)
Moisture Can hydrolyze intermediates Use anhydrous solvents and dry glassware
Reagent ratio Imbalance can lead to incomplete reaction Optimize molar ratios through screening experiments

Scale-Up Considerations

When scaling up the synthesis of this compound, the following factors should be considered:

  • Heat Transfer : Larger batches may require more efficient heating/cooling systems to maintain temperature control.
  • Mixing Efficiency : Ensure adequate mixing to prevent local concentration gradients.
  • Solvent Volume : Adjust solvent volumes to maintain suitable concentration ranges.
  • Safety Concerns : Particularly when using reagents like bromine or thiocyanates, ensure proper ventilation and safety measures.
  • Purification Strategy : Column chromatography becomes less practical at larger scales; consider crystallization or other scalable purification methods.

Comparison of Methods

Method Advantages Disadvantages Typical Yield (%) Purity (%)
α-Bromoketone-Thiourea Simple reagents, established procedure Multiple steps, handling of bromine 60-75 95-98
Eschenmoser Coupling One-pot process, fewer steps Requires anhydrous conditions, expensive reagents 70-85 97-99
Thiocyanate Method Economical, scalable Longer reaction times, variable yields with different substituents 55-70 93-97

Chemical Reactions Analysis

Types of Reactions

3-(4-bromophenyl)-5-(3,4-dimethoxyphenyl)-1H-imidazole-2-thione can undergo various chemical reactions, including:

    Oxidation: The thione group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.

    Substitution: The bromine atom can be substituted with other nucleophiles (e.g., amines, thiols) under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder.

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base or catalyst.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

One of the primary applications of this compound is its antimicrobial properties . Research indicates that imidazole derivatives exhibit significant activity against various microbial strains. Specifically, compounds similar to 3-(4-bromophenyl)-5-(3,4-dimethoxyphenyl)-1H-imidazole-2-thione have demonstrated effectiveness against both gram-positive and gram-negative bacteria, as well as fungi.

Case Study: Antibacterial Screening

A study evaluated the antibacterial activity of several imidazole derivatives against Staphylococcus aureus and Escherichia coli. The results showed promising antibacterial activity, suggesting that modifications in the imidazole structure can enhance efficacy against these pathogens .

Microbial StrainActivity Level
Staphylococcus aureusSignificant
Escherichia coliModerate
Candida albicansNotable

Anticancer Properties

The anticancer potential of imidazole derivatives is another significant area of research. Compounds with similar structures to this compound have been tested for their ability to inhibit cancer cell proliferation.

Case Study: In Vitro Testing

In vitro studies assessed the cytotoxic effects of various imidazole derivatives on cancer cell lines, including MCF-7 (breast cancer) and A-549 (lung cancer). The results indicated that certain derivatives exhibited IC50 values comparable to established chemotherapeutic agents like doxorubicin .

Cell LineIC50 (µM)Reference Compound IC50 (µM)
MCF-72.81.1
A-5493.51.1

Enzyme Inhibition

Another promising application is the inhibition of carbonic anhydrases , which are important therapeutic targets in various diseases, including glaucoma and epilepsy. Compounds structurally related to this compound have been evaluated for their ability to inhibit different isoforms of carbonic anhydrases.

Case Study: Carbonic Anhydrase Inhibition

Research demonstrated that certain imidazole derivatives effectively inhibited hCA IX and hCA XII isoforms, which are associated with tumor progression. The structure-activity relationship (SAR) studies highlighted that specific substitutions on the aromatic rings significantly influenced inhibitory potency .

Synthesis and Derivative Development

The synthesis of this compound can be achieved through various methods including one-pot reactions involving starting materials like bromobenzene and dimethoxyphenol. The development of derivatives with enhanced biological activity remains a focus area for researchers.

Synthesis Overview

The synthesis typically involves:

  • Reagents : Bromobenzene, dimethoxyphenol.
  • Catalysts : Commonly used catalysts include pyridinium hydrogen sulfate.
  • Methodology : One-pot multicomponent reactions are favored for their efficiency and yield.

Mechanism of Action

The mechanism of action of 3-(4-bromophenyl)-5-(3,4-dimethoxyphenyl)-1H-imidazole-2-thione involves its interaction with various molecular targets. In medicinal applications, it may inhibit enzymes or disrupt cellular processes by binding to specific proteins or DNA. The presence of bromine and methoxy groups can enhance its binding affinity and specificity towards these targets, leading to its biological effects.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Imidazole-2-Thione Derivatives

Compound Name Substituents (Positions) Key Features Biological Activity (If Reported) Reference
3-(4-Bromophenyl)-5-(3,4-dimethoxyphenyl)-1H-imidazole-2-thione 4-Bromophenyl (3), 3,4-Dimethoxyphenyl (5) Bromine (electron-withdrawing), methoxy (electron-donating) Not explicitly reported; inferred antioxidant potential
5-(4-Bromophenyl)-1-(4-chlorophenyl)-1H-imidazole-2-thione (CAS 1105190-16-6) 4-Bromophenyl (5), 4-Chlorophenyl (1) Halogen substituents (Br, Cl) for enhanced lipophilicity Not reported; structural analog
5-(4-Bromophenyl)-1-[4-(trifluoromethoxy)phenyl]-1H-imidazole-2-thione 4-Bromophenyl (5), 4-Trifluoromethoxy (1) Trifluoromethoxy group (strong electron-withdrawing) Not reported; potential CNS activity
5-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-1H-imidazole-2-thione 3,4-Dimethoxyphenyl (5), 4-Methoxyphenyl (3) Methoxy groups (electron-donating) Antioxidant activity inferred
2-[3-(4-Bromophenyl)propan-3-one]-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole Oxadiazole core with similar substituents Oxadiazole instead of imidazole; ketone linker 61.9% anti-inflammatory activity

Key Observations:

  • Substituent Impact : The presence of bromine (electron-withdrawing) and methoxy groups (electron-donating) in the target compound may enhance redox activity, similar to curcumin analogs with dimethoxyphenyl groups that exhibit strong antioxidant properties .
  • Core Heterocycle : Compared to oxadiazole derivatives (e.g., ), imidazole-2-thiones likely exhibit different binding modes due to sulfur participation in hydrogen bonding and metal chelation .

Physicochemical Properties

  • Molecular Weight : Estimated at ~415 g/mol (based on analogs in and ).
  • Solubility : Bromophenyl and methoxy groups may enhance lipophilicity, favoring membrane permeability but reducing aqueous solubility.

Biological Activity

3-(4-bromophenyl)-5-(3,4-dimethoxyphenyl)-1H-imidazole-2-thione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. Its unique structure, featuring bromine and methoxy substituents, enhances its potential interactions with biological targets, making it a candidate for further pharmacological studies.

Synthesis and Characterization

The synthesis of this compound typically involves the cyclization of 4-bromoaniline with 3,4-dimethoxybenzaldehyde to form a Schiff base, which is then reacted with thiourea under acidic conditions. This method allows for the efficient production of the imidazole-2-thione derivative, which can be characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure and purity.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) for these bacteria range from 0.5 to 8 µg/mL, showcasing its potential as an antimicrobial agent .

Antifungal Activity

This compound also shows promising antifungal properties. It has been tested against Candida species with varying degrees of success. For instance, one study reported an MIC of 200 µg/mL against C. albicans, indicating that while it is effective, there are other antifungal agents that outperform it .

Anticancer Potential

The anticancer activity of imidazole derivatives is well-documented, and this compound is no exception. Preliminary studies suggest that it may inhibit cancer cell proliferation by interfering with specific cellular pathways. The presence of the thione group is believed to play a crucial role in its mechanism of action by potentially binding to DNA or proteins involved in cell cycle regulation .

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways.
  • DNA Binding : The compound could disrupt DNA replication or transcription processes.
  • Protein Interaction : Binding to specific proteins may alter their function and affect cellular signaling pathways .

Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with structurally similar analogs:

Compound NameStructure FeaturesBiological Activity
3-(4-chlorophenyl)-5-(3,4-dimethoxyphenyl)-1H-imidazole-2-thioneChlorine instead of bromineModerate antimicrobial activity
3-(4-bromophenyl)-5-(3,4-dimethoxyphenyl)-1H-imidazole-2-oneOxygen instead of sulfurReduced anticancer efficacy

The presence of bromine in the target compound enhances its reactivity and biological activity compared to its chlorine counterpart .

Case Studies

Several case studies have highlighted the biological significance of imidazole derivatives:

  • A study showed that modifications in the aryl substituents significantly influenced the antimicrobial potency against resistant bacterial strains.
  • Another investigation focused on the structure-activity relationship (SAR) of related compounds revealed that electron-withdrawing groups like bromine enhance activity against specific pathogens .

Q & A

Basic Questions

Q. What synthetic methods are commonly employed to prepare 3-(4-bromophenyl)-5-(3,4-dimethoxyphenyl)-1H-imidazole-2-thione, and how is its structure confirmed?

  • Synthesis : The compound is typically synthesized via multi-step reactions, including condensation of glyoxal derivatives with primary amines or hydrazinecarbothioamides. For example, refluxing intermediates with potassium hydroxide (KOH) in aqueous medium, followed by neutralization with acetic acid, is a standard step for cyclization . Substituents like the 4-bromophenyl and 3,4-dimethoxyphenyl groups are introduced via nucleophilic substitution or Suzuki coupling.
  • Characterization : Structural confirmation relies on elemental analysis (CHNS), 1H^1 \text{H} NMR, and chromatographic mass spectrometry. 1H^1 \text{H} NMR is critical for verifying aromatic proton environments and substituent positions, while mass spectrometry confirms molecular weight and fragmentation patterns .

Q. What preliminary biological screening strategies are recommended for this compound?

  • Initial screening should focus on in vitro assays for antimicrobial, antioxidant, or enzyme inhibition activities. For example:

  • Antimicrobial : Disk diffusion or microdilution assays against Gram-positive/negative bacteria and fungi.
  • Antioxidant : DPPH radical scavenging or FRAP assays to evaluate redox activity.
  • Enzyme inhibition : UV-Vis-based assays targeting kinases or proteases.
    • These assays should use positive controls (e.g., ascorbic acid for antioxidants) and replicate experiments to ensure reproducibility .

Advanced Questions

Q. How can researchers design experiments to resolve contradictions in reported biological activity data for structurally similar imidazole-thiones?

  • Hypothesis : Discrepancies may arise from substituent effects (e.g., bromine vs. chlorine) or assay conditions.
  • Methodology :

Comparative SAR Studies : Synthesize analogs (e.g., replacing Br with Cl or methoxy groups) and test under identical conditions.

Dose-Response Analysis : Use IC50_{50}/EC50_{50} values to quantify potency differences.

Molecular Docking : Compare binding affinities to target proteins (e.g., cytochrome P450 or bacterial efflux pumps) .

  • Example : highlights how halogen substituents (Br vs. Cl) alter reactivity and bioactivity, necessitating systematic comparisons.

Q. What advanced techniques are suitable for elucidating the mechanism of action of this compound in biological systems?

  • Interaction Studies :

  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics with target proteins.
  • Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters of ligand-receptor interactions.
    • Cellular Pathways : RNA-seq or proteomics to identify differentially expressed genes/proteins post-treatment.
    • In Silico Modeling : Molecular dynamics simulations to predict stability of compound-target complexes .

Q. How can researchers optimize reaction yields for large-scale synthesis while maintaining purity?

  • Parameter Screening :

  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of aromatic intermediates.
  • Catalysis : Use Pd catalysts for Suzuki-Miyaura coupling of bromophenyl groups.
  • Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization from ethanol .
    • Quality Control : Monitor reactions via TLC and HPLC to isolate byproducts (e.g., sulfoxides from over-oxidation) .

Q. What strategies are recommended for evaluating the environmental impact or degradation pathways of this compound?

  • Experimental Design :

Photodegradation Studies : Expose the compound to UV light and analyze degradation products via LC-MS.

Biodegradation Assays : Incubate with soil or microbial consortia to assess metabolic breakdown.

Ecotoxicity Testing : Use Daphnia magna or Vibrio fischeri models to measure acute/chronic toxicity .

  • Data Interpretation : Compare half-lives and degradation intermediates with regulatory thresholds (e.g., EPA guidelines).

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